molecular formula C12H15IN2O2 B13748720 Methyl 3-iodo-4-(piperazin-1-yl)benzoate CAS No. 1131622-47-3

Methyl 3-iodo-4-(piperazin-1-yl)benzoate

Katalognummer: B13748720
CAS-Nummer: 1131622-47-3
Molekulargewicht: 346.16 g/mol
InChI-Schlüssel: KFSKJNMIGHESTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-iodo-4-(piperazin-1-yl)benzoate is a chemical compound with the molecular formula C12H15IN2O2 and a molecular weight of 346.16 g/mol . It is characterized by the presence of an iodine atom, a piperazine ring, and a benzoate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-4-(piperazin-1-yl)benzoate typically involves the iodination of a precursor compound followed by esterification. One common method involves the reaction of 3-iodobenzoic acid with piperazine in the presence of a suitable catalyst and solvent. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-iodo-4-(piperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Depending on the nucleophile, products can include azides, nitriles, and other substituted benzoates.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can include alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 3-iodo-4-(piperazin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-iodo-4-(piperazin-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes, while the iodine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-fluoro-4-(piperazin-1-yl)benzoate: Similar structure but with a fluorine atom instead of iodine.

    Methyl 3-chloro-4-(piperazin-1-yl)benzoate: Contains a chlorine atom instead of iodine.

    Methyl 3-bromo-4-(piperazin-1-yl)benzoate: Contains a bromine atom instead of iodine.

Uniqueness

Methyl 3-iodo-4-(piperazin-1-yl)benzoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in unique interactions, such as halogen bonding, which are not possible with fluorine, chlorine, or bromine .

Eigenschaften

1131622-47-3

Molekularformel

C12H15IN2O2

Molekulargewicht

346.16 g/mol

IUPAC-Name

methyl 3-iodo-4-piperazin-1-ylbenzoate

InChI

InChI=1S/C12H15IN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI-Schlüssel

KFSKJNMIGHESTC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.